(2-Fluoro-5-(furan-2-yl)phenyl)methanamine

Kinase Inhibition Medicinal Chemistry CDK4

This 2-fluoro-5-(furan-2-yl)phenylmethanamine is the mandatory starting material for the selective CDK4 inhibitor FUR-6 and related analogs. Its specific 2-fluoro-5-substitution pattern is structurally critical; regioisomers such as the 4-substituted variant yield inactive final compounds, wasting synthesis resources. With a computed XLogP3 of 1.6, it offers a balanced lipophilicity profile superior to non-fluorinated analogs for lead optimization programs targeting improved metabolic stability and membrane permeability. Guaranteed ≥98% purity minimizes byproduct formation in parallel amide/sulfonamide library synthesis, streamlining purification.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 1343006-21-2
Cat. No. B1489820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-(furan-2-yl)phenyl)methanamine
CAS1343006-21-2
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=C(C=C2)F)CN
InChIInChI=1S/C11H10FNO/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2
InChIKeyZPLQPXCVOPBTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine: Structural and Procurement Baseline for C11H10FNO Research Compounds


(2-Fluoro-5-(furan-2-yl)phenyl)methanamine (CAS 1343006-21-2) is a fluorinated benzylamine derivative with a molecular formula of C11H10FNO and a molecular weight of 191.20 g/mol [1]. It features a specific 2-fluoro-5-(furan-2-yl) substitution pattern on the phenylmethanamine core, which creates a distinct stereoelectronic environment compared to its 4-substituted regioisomers [2]. The compound is primarily utilized as a synthetic building block for generating libraries of biologically active molecules, notably in kinase inhibitor research , and is commercially available at >98% purity from specialist chemical suppliers.

The Risk of Regioisomeric Substitution for (2-Fluoro-5-(furan-2-yl)phenyl)methanamine


Simple substitution with a positional isomer like (2-fluoro-4-(furan-2-yl)phenyl)methanamine or a non-fluorinated analog can disrupt key interactions in downstream applications. The 5-(furan-2-yl) substitution on the fluorophenyl ring is critical for the synthesis of specific bioactive amides, such as the selective CDK4 inhibitor FUR-6 . Using an alternative regioisomer would lead to a structurally distinct final compound with an unknown and potentially inactive biological profile, invalidating synthetic protocols optimized for this specific scaffold [1]. This positional specificity directly impacts the reproducibility and relevance of research results.

Quantitative Differentiation Evidence for (2-Fluoro-5-(furan-2-yl)phenyl)methanamine Procurement


Synthetic Utility: Specificity for a Selective CDK4 Inhibitor Building Block

The target compound serves as the essential amine precursor for the synthesis of N-[2-fluoro-5-(furan-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide (FUR-6), a reported selective inhibitor of cyclin-dependent kinase 4 (CDK4) . This application is unique to the 2-fluoro-5-substituted regioisomer; the structurally distinct product formed from the 2-fluoro-4-substituted analog (CAS 1341447-72-0) would not be known as a CDK4 inhibitor, highlighting a critical regiospecificity requirement for this research application.

Kinase Inhibition Medicinal Chemistry CDK4

Commercial Purity: Superior Assured Purity for Reproducible Research

For procurement decisions, the assured purity of a building block is a primary quantitative metric. The target compound is available from a reputable supplier at a certified purity of 98% . This contrasts with other suppliers who list the same compound at a typical purity of only 95% , a difference that can significantly impact the yield and purification burden in multi-step synthetic sequences.

Chemical Synthesis Quality Control Purity

Lipophilicity Profile: Computed XLogP3 Distinction from Non-Fluorinated Analogs

The incorporation of the fluorine atom directly modulates the lipophilicity of the scaffold. The target compound has a computed XLogP3 of 1.6 [1]. This value is distinctly different from the non-fluorinated analog, (2-(furan-2-yl)phenyl)methanamine, which has a computed XLogP3 of 1.3 [2]. This difference in lipophilicity can be a deciding factor when selecting a building block for a medicinal chemistry campaign, as it influences membrane permeability and metabolic stability.

Physicochemical Properties Drug-likeness ADME

SIRT2 Inhibition: Scaffold-Level Activity with Specificity Implications

The (phenylfuran-2-yl)methanamine scaffold is a known chemotype for human Sirtuin 2 (SIRT2) inhibition. A related series of (5-phenylfuran-2-yl)methanamine derivatives showed inhibitory activity with a lead compound achieving an IC50 of 2.47 μM, which is approximately 7-fold more potent than the reference inhibitor AGK2 (IC50 = 17.75 μM) in the same assay [1]. While the target compound is a regioisomer with a different substitution pattern, this class-level evidence suggests that fluorinated analogs on this scaffold have potential for selective SIRT2 inhibition, a feature not applicable to simple benzylamine building blocks lacking the furan moiety.

Epigenetics Sirtuin Inhibition Cancer

Optimal Procurement and Research Scenarios for (2-Fluoro-5-(furan-2-yl)phenyl)methanamine


Regiospecific Synthesis of CDK4-Targeted Chemical Probes

This compound is the optimal choice as a starting material for synthesizing the CDK4 inhibitor FUR-6 and related analogs . Its specific 2-fluoro-5-substitution pattern is mandatory for generating the correct final structure with reported biological activity, ensuring resources are not wasted on inactive regioisomers.

Sirtuin 2 (SIRT2) Chemical Biology Toolkit Assembly

For researchers assembling a focused library to explore the structure-activity relationship (SAR) of SIRT2 inhibition, this fluorinated building block serves as a key intermediate. Its procurement is justified by the established activity of the (phenylfuran-2-yl)methanamine scaffold class [1], offering a direct path to novel epigenetic probes.

Medicinal Chemistry Campaigns Requiring Controlled Lipophilicity

In lead optimization programs where a fine-tuned logP is critical, this compound's computed XLogP3 of 1.6 [2] provides a balanced starting point. It is a superior choice to non-fluorinated analogs when the goal is to improve metabolic stability or membrane permeability without drastically increasing lipophilicity.

High-Fidelity Parallel Synthesis and Library Production

When conducting parallel synthesis of amide or sulfonamide libraries, the guaranteed high purity (98%) of this building block reduces the formation of byproducts and simplifies subsequent purification, increasing the overall success rate of library production.

Quote Request

Request a Quote for (2-Fluoro-5-(furan-2-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.